7-Deoxy Doxorubicinol Aglycone (Mixture of Diastereomers) 85%
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Description
7-Deoxy Doxorubicinol Aglycone (Mixture of Diastereomers) 85% is a synthetic compound used in a wide range of laboratory experiments. It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is used in many scientific and medical research applications, including studies on cancer, cardiovascular diseases, and diabetes. It is also used in the synthesis of new drugs and other compounds.
Scientific Research Applications
Pharmacokinetic Trials
7-Deoxy Doxorubicinol Aglycone is used in pharmacokinetic trials to monitor the levels of the cytostatic drug doxorubicin . The widespread clinical use of doxorubicin, along with the induction of chronic cardiomyopathy, necessitates further pharmacokinetic trials .
Drug Monitoring
This compound plays a crucial role in doxorubicin drug monitoring. Novel analytical technologies suitable for point-of-care applications can facilitate drug level analyses but might be prone to interferences from structurally similar compounds .
Evaluation of Analytical Relevance
A validated HPLC method for the quantification of doxorubicin, doxorubicinol, and four aglycones was used to evaluate the analytical relevance of 7-Deoxy Doxorubicinol Aglycone .
Degradation Pattern Analysis
The degradation pattern of doxorubicin in plasma under long-term storage was analyzed with respect to the formation of aglycone products .
Clinical Sample Analysis
In clinical samples, 7-Deoxy Doxorubicinol Aglycone was the major aglycone detectable in 35 out of 50 samples, with a concentration range of 1.0–12.7 µg L−1 .
Interference Analysis
Analytical interferences from aglycones seem to be unlikely with the exception of 7-Deoxy Doxorubicinol Aglycone, whose concentration accounted for up to 65% of the doxorubicin concentration in the clinical samples analyzed .
properties
IUPAC Name |
(9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,13,22-24,26,28H,5-8H2,1H3/t13?,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJIPNOEJDYNRR-QUXALOBESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(CO)O)O)C(=C3C2=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)(C(CO)O)O)C(=C3C2=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675665 |
Source
|
Record name | (8R)-8-(1,2-Dihydroxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45038813 | |
CAS RN |
187105-52-8 |
Source
|
Record name | (8R)-8-(1,2-Dihydroxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.